4,4-Dimethoxypiperidine hydrochloride

Übersicht

Beschreibung

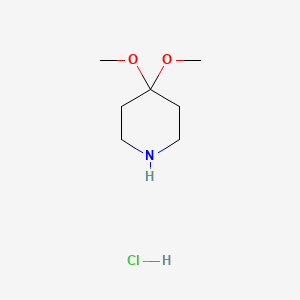

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups attached to the fourth carbon of the piperidine ring

Vorbereitungsmethoden

The synthesis of 4,4-Dimethoxypiperidine hydrochloride typically involves the etherification of 4-piperidone or its derivatives. One common method includes the reaction of 4-piperidone with methanol in the presence of an acid catalyst to form 4,4-dimethoxypiperidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods often focus on optimizing yield and purity while minimizing the use of expensive or toxic reagents .

Analyse Chemischer Reaktionen

4,4-Dimethoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to 4-piperidone or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethoxypiperidine hydrochloride has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Wirkmechanismus

The mechanism of action of 4,4-Dimethoxypiperidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups may play a role in modulating its reactivity and interactions with other molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

4,4-Dimethoxypiperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-Hydroxypiperidine: Similar in structure but with hydroxyl groups instead of methoxy groups.

Piperidine: The parent compound without any substituents.

4,4-Dimethoxypiperidine: The non-hydrochloride form of the compound These compounds share some chemical properties but differ in their reactivity, solubility, and potential applications

Biologische Aktivität

4,4-Dimethoxypiperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a piperidine ring with two methoxy groups at the 4-position, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Neuronal Signaling : The compound interacts with various neurotransmitter receptors, influencing neuronal signaling pathways. It has been shown to modulate the activity of serotonin receptors, which are crucial in mood regulation and anxiety responses .

- Cell Cycle Regulation : Research indicates that the compound may play a role in regulating cell cycle progression and apoptosis, making it a candidate for cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially serving as an antibiotic agent .

Biological Activity Data Table

Case Study 1: Antidepressant Effects

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting potential use as an antidepressant. The mechanism was linked to increased serotonin levels in the brain .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates. Results showed a dose-dependent increase in apoptotic cells upon treatment with this compound .

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Eigenschaften

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.